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Compound of Interest

Compound Name: 3-Aminopyrazine-2-carbaldehyde

Cat. No.: B1283474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Aminopyrazine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and

materials science. This document details its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics. The information herein is intended to support

researchers in compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Aminopyrazine-2-
carbaldehyde. This data is compiled from typical values for similarly substituted pyrazine

systems and predictive models based on established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.8 - 10.0 s 1H
Aldehyde proton (-

CHO)

~8.2 - 8.4 d 1H
Pyrazine ring proton

(H-5)

~7.8 - 8.0 d 1H
Pyrazine ring proton

(H-6)

~6.5 - 7.5 br s 2H Amino protons (-NH₂)

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm Assignment

~190 - 195 Aldehyde carbonyl carbon (C=O)

~155 - 160 Pyrazine ring carbon (C-3, attached to -NH₂)

~145 - 150 Pyrazine ring carbon (C-2, attached to -CHO)

~130 - 135 Pyrazine ring carbon (C-5)

~125 - 130 Pyrazine ring carbon (C-6)

Solvent: DMSO-d₆

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad

N-H stretching (asymmetric

and symmetric) of the primary

amine

3100 - 3000 Medium
C-H stretching of the aromatic

pyrazine ring

2850 - 2750 Medium, Sharp C-H stretching of the aldehyde

1700 - 1680 Strong, Sharp C=O stretching of the aldehyde

1620 - 1580 Medium to Strong

N-H bending of the primary

amine and C=C/C=N

stretching of the pyrazine ring

1500 - 1400 Medium
C-C stretching within the

pyrazine ring

~850 Strong C-H out-of-plane bending

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

123 100 [M]⁺ (Molecular Ion)

95 Variable [M-CO]⁺

68 Variable [M-CO-HCN]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation: Approximately 5-10 mg of 3-Aminopyrazine-2-carbaldehyde is

dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is

used as an internal standard (0 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or TMS.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a

universal attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 3-Aminopyrazine-2-carbaldehyde powder

is placed directly onto the ATR crystal.
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Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum. The transmittance or absorbance is plotted against the wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC) for sample introduction, or a direct insertion probe.

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g.,

methanol, dichloromethane) at a concentration of approximately 1 mg/mL. For direct

insertion, a small amount of the solid is placed in a capillary tube.

Acquisition (GC-MS):

Injector Temperature: 250 °C.

GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Ion Source Temperature: 200-250 °C.

Electron Energy: 70 eV.

Mass Range: m/z 40-400.
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Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak

corresponding to 3-Aminopyrazine-2-carbaldehyde. The mass spectrum of this peak is

then extracted and analyzed for the molecular ion and characteristic fragment ions.

Workflow and Pathway Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 3-Aminopyrazine-2-carbaldehyde.
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Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational set of spectroscopic data and protocols for 3-
Aminopyrazine-2-carbaldehyde. Researchers are encouraged to use this information as a
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reference and adapt the experimental protocols to their specific instrumentation and analytical

needs.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminopyrazine-2-
carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283474#3-aminopyrazine-2-carbaldehyde-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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